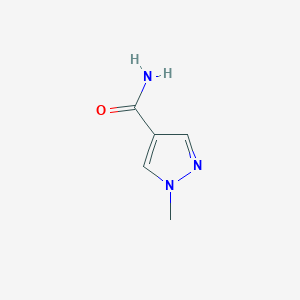

1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-3-4(2-7-8)5(6)9/h2-3H,1H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAHAUYJIIKYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561880 | |

| Record name | 1-Methyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89280-01-3 | |

| Record name | 1-Methyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-methyl-1H-pyrazole-4-carboxamide

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-pyrazole-4-carboxamide

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, a key structural motif in numerous active pharmaceutical ingredients and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. We will delve into the prevalent synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis.

Introduction: The Significance of the Pyrazole Carboxamide Scaffold

The this compound core is a privileged scaffold in medicinal chemistry and agrochemical research. Its derivatives have demonstrated a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1] Notably, this moiety is a cornerstone of several commercial fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[2][3] The precise arrangement of the methyl group on the pyrazole ring and the carboxamide functionality at the 4-position are crucial for target binding and efficacy. Understanding the synthesis of this core structure is therefore fundamental for the development of new and improved bioactive molecules.

This guide will focus on the most common and flexible synthetic approach, which involves a two-stage process: the construction of the 1-methyl-1H-pyrazole-4-carboxylic acid core, followed by amide bond formation.

Strategic Overview of the Synthesis

The is typically achieved through a convergent strategy. The primary disconnection is at the amide bond, retrosynthetically leading to 1-methyl-1H-pyrazole-4-carboxylic acid and ammonia (or an ammonia equivalent). The pyrazole carboxylic acid itself is generally synthesized from acyclic precursors via a cyclocondensation reaction.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathway for this compound.

Stage 1: Synthesis of the Pyrazole Core

The construction of the pyrazole ring is a critical step that dictates the substitution pattern of the final product. The Knorr pyrazole synthesis and its variations are widely employed for this purpose.[4]

Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

A common and efficient method to prepare the pyrazole core with the desired regiochemistry is the cyclocondensation of a β-ketoester equivalent with methylhydrazine.

Diagram 2: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

Caption: Cyclocondensation reaction to form the pyrazole ester.

Experimental Protocol 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

-

Materials:

-

Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq)

-

Methylhydrazine (1.05 eq)

-

Ethanol

-

Glacial Acetic Acid (catalytic)

-

-

Procedure:

-

To a stirred solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate in ethanol, add a catalytic amount of glacial acetic acid.

-

Slowly add methylhydrazine to the reaction mixture at room temperature. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ethyl 1-methyl-1H-pyrazole-4-carboxylate.

-

Causality and Insights:

-

The use of methylhydrazine introduces the methyl group at the N1 position of the pyrazole ring. The regioselectivity is driven by the initial nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the more electrophilic carbonyl carbon of the β-ketoester equivalent.

-

The catalytic amount of acetic acid facilitates the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Hydrolysis to 1-methyl-1H-pyrazole-4-carboxylic acid

The synthesized ester is then hydrolyzed to the corresponding carboxylic acid, which is the immediate precursor for the amidation step.

Diagram 3: Hydrolysis of the Pyrazole Ester

Caption: Saponification of the pyrazole ester to the carboxylic acid.

Experimental Protocol 2: Synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid [4]

-

Materials:

-

Ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the ethyl 1-methyl-1H-pyrazole-4-carboxylate in a mixture of THF and water (e.g., 3:1 v/v).[4]

-

Add sodium hydroxide or lithium hydroxide to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[4]

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).[4]

-

Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl.[4]

-

A precipitate of the carboxylic acid should form. Stir the mixture for an additional 30 minutes in the ice bath.[4]

-

Collect the solid product by vacuum filtration and wash with cold water to remove inorganic salts.[4]

-

Dry the product under high vacuum. The resulting 1-methyl-1H-pyrazole-4-carboxylic acid is often of sufficient purity for the next step.[4]

-

Causality and Insights:

-

Saponification is a robust and high-yielding method for ester hydrolysis. The use of a co-solvent like THF is often necessary to ensure the solubility of the starting ester in the aqueous base.

-

Acidification is a critical step to protonate the carboxylate salt and precipitate the free carboxylic acid. It is important to cool the mixture during acidification to manage any exotherm and to maximize the precipitation of the product.

Stage 2: Amide Bond Formation

The final step is the formation of the amide bond. This can be achieved through several methods, with the choice of method often depending on the scale of the reaction and the desired purity of the final product.

Method A: Acyl Chloride Formation followed by Amination

This is a classic and highly effective method for amide synthesis. The carboxylic acid is first activated by converting it into a more reactive acyl chloride, which then readily reacts with ammonia.

Diagram 4: Acyl Chloride Route to the Amide

Caption: Two-step amide formation via an acyl chloride intermediate.

Experimental Protocol 3: Synthesis of this compound via Acyl Chloride [4]

-

Materials:

-

Procedure:

-

To a solution of 1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add thionyl chloride or oxalyl chloride to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 1-methyl-1H-pyrazole-4-carbonyl chloride.

-

Dissolve the crude acyl chloride in an appropriate solvent (e.g., DCM or THF) and add it dropwise to a stirred solution of aqueous ammonia at 0 °C.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Causality and Insights:

-

The conversion of the carboxylic acid to the highly reactive acyl chloride is the key to this method's success. DMF acts as a catalyst in the formation of the Vilsmeier reagent, which is the active chlorinating species.

-

The subsequent reaction with ammonia is a rapid and generally clean nucleophilic acyl substitution. The use of an excess of ammonia is common to neutralize the HCl generated during the reaction.

Method B: Direct Amidation using Coupling Reagents

For smaller scale syntheses or when milder conditions are required, direct coupling of the carboxylic acid with an amine using a coupling reagent is a viable alternative.

Experimental Protocol 4: Direct Amidation

-

Materials:

-

1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

-

Ammonium chloride (NH₄Cl) (1.2 eq)

-

A coupling reagent (e.g., HATU, HOBt/EDC) (1.1 eq)

-

A non-nucleophilic base (e.g., DIPEA, Et₃N) (3.0 eq)

-

Anhydrous DMF or DCM

-

-

Procedure:

-

To a solution of 1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous DMF, add the coupling reagent and the base.

-

Stir the mixture for 10-15 minutes to pre-activate the carboxylic acid.

-

Add ammonium chloride and continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Causality and Insights:

-

Coupling reagents activate the carboxylic acid by forming an active ester in situ, which is then susceptible to nucleophilic attack by the amine.

-

The base is crucial for neutralizing any acidic byproducts and for deprotonating the ammonium salt to generate free ammonia in the reaction mixture. This method avoids the need to handle gaseous ammonia directly.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |

| Ethyl 1-methyl-1H-pyrazole-4-carboxylate | C₇H₁₀N₂O₂ | 154.17 | 85-95% |

| 1-methyl-1H-pyrazole-4-carboxylic acid | C₅H₆N₂O₂ | 126.11 | >90% |

| This compound | C₅H₇N₃O | 125.13 | 70-90% |

Conclusion

The is a well-established process that can be reliably performed in a laboratory setting. The choice of synthetic route will depend on factors such as the scale of the synthesis, available reagents, and the desired purity of the final product. The methods outlined in this guide provide a solid foundation for researchers and scientists working on the synthesis of this important chemical entity and its derivatives. Careful control of reaction conditions and appropriate purification techniques are paramount to obtaining high yields of the desired product.

References

-

MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

- Google Patents. (n.d.). EP2980078A1 - Process for the preparation of pyrazole-4-carboxamides.

-

International Journal of Pharmaceutical and Clinical Research. (n.d.). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102844306B - Process for preparation of pyrazole carboxylic acid amide.

Sources

An In-depth Technical Guide to the Chemical Properties of 1-methyl-1H-pyrazole-4-carboxamide

Introduction

1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound featuring a pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms. This specific molecule is distinguished by a methyl group at the N-1 position and a carboxamide group at the C-4 position. While a relatively simple structure, it serves as a crucial building block and a key pharmacophore in the development of a wide range of biologically active molecules. Its structural rigidity and capacity for hydrogen bonding make the pyrazole carboxamide scaffold a privileged motif in medicinal chemistry and agrochemical research.[1][2] Derivatives of this core structure are found in numerous commercial fungicides, particularly those acting as succinate dehydrogenase inhibitors (SDHI), and are actively investigated for therapeutic applications in oncology and inflammatory diseases.[3][4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 89280-01-3 | [6][7] |

| Molecular Formula | C₅H₇N₃O | [6] |

| Molecular Weight | 125.13 g/mol | [6] |

| Canonical SMILES | CN1C=C(C=N1)C(=O)N | [8] |

| InChI Key | UPPPWUOZCSMDTR-UHFFFAOYSA-N | [9][10] |

| Appearance | Typically a white to off-white solid/powder | [11] |

| Melting Point | 203-208°C (for the precursor acid) | [10][11] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | [11][12] |

| pKa | 3.88±0.10 (Predicted for the precursor acid) | [11] |

Synthesis and Manufacturing

The most direct and common synthesis of this compound involves the amidation of its corresponding carboxylic acid precursor, 1-methyl-1H-pyrazole-4-carboxylic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry, but it requires activation of the carboxyl group to overcome its inherent lack of reactivity with nucleophiles like ammonia.[13]

Core Causality in Synthetic Strategy

Directly reacting a carboxylic acid with ammonia is generally ineffective because ammonia, as a base, will deprotonate the acidic carboxylic acid to form a highly unreactive ammonium carboxylate salt.[13] To facilitate the reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. A robust and industrially scalable method to achieve this is the formation of an acyl chloride intermediate.

The workflow below outlines this common and efficient two-step process.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Two-Step Synthesis via Acyl Chloride

This protocol describes a self-validating system where the successful formation of the intermediate and final product can be monitored by techniques like Thin Layer Chromatography (TLC) and confirmed by spectral analysis.

Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carbonyl chloride [12][14]

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the reagents and product.

-

Charging the Flask: Suspend 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an inert solvent such as toluene or dichloromethane.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) to the suspension at room temperature. Causality Note: Thionyl chloride is an excellent chlorinating agent that reacts with the carboxylic acid to form the highly reactive acyl chloride, with gaseous byproducts (SO₂ and HCl) that can be easily removed.

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and by TLC analysis (disappearance of the starting material spot).

-

Work-up: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 1-methyl-1H-pyrazole-4-carbonyl chloride is often used directly in the next step without further purification.[14]

Step 2: Synthesis of this compound [12]

-

Setup: In a separate flask, prepare a cooled (0-5 °C) solution of aqueous ammonia (a significant excess) or bubble ammonia gas through a suitable solvent.

-

Amidation: Dissolve the crude acyl chloride from Step 1 in an inert solvent (e.g., dichloromethane, THF). Add this solution dropwise to the cooled ammonia solution with vigorous stirring. Causality Note: This is a highly exothermic nucleophilic acyl substitution. The high reactivity of the acyl chloride with the ammonia nucleophile drives the reaction to completion. Cooling and slow addition are critical to control the reaction rate and prevent side reactions.

-

Reaction: Stir the mixture at low temperature for 1 hour, then allow it to warm to room temperature.

-

Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold water to remove ammonium salts, then dry it. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Spectral Analysis

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic methods. The expected spectral data are summarized below.

| Technique | Characteristic Peaks / Signals | Interpretation |

| ¹H NMR | δ ~8.0-8.2 ppm (s, 1H), δ ~7.8-8.0 ppm (s, 1H) | Two singlets corresponding to the two non-equivalent protons on the pyrazole ring (C3-H and C5-H).[15] |

| δ ~3.9 ppm (s, 3H) | A singlet for the three protons of the N-methyl group.[15] | |

| δ ~7.0-7.5 ppm (br s, 2H) | A broad singlet for the two exchangeable protons of the primary amide (-CONH₂). | |

| ¹³C NMR | δ ~165 ppm | Carbonyl carbon of the amide group. |

| δ ~140 ppm, ~130 ppm, ~115 ppm | Carbons of the pyrazole ring. | |

| δ ~40 ppm | Carbon of the N-methyl group. | |

| FTIR (cm⁻¹) | 3400-3200 (two bands) | Symmetric and asymmetric N-H stretching of the primary amide.[16] |

| ~1660 | C=O stretching (Amide I band).[16] | |

| ~1620 | N-H bending (Amide II band). | |

| Mass Spec (EI) | M⁺ at m/z = 125 | Molecular ion peak corresponding to the molecular weight of the compound. |

| m/z = 110, 82, 43 | Common fragment ions corresponding to the loss of -NH₂ (M-15), the pyrazole ring fragments, and the loss of the carboxamide group.[9][17] |

Reactivity, Stability, and Applications

The chemical behavior of this compound is governed by the interplay of the aromatic pyrazole ring and the functional carboxamide group.

Reactivity Profile

-

Amide Group: The amide functionality is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid under strong acidic or basic conditions with heating. The nitrogen atom is not strongly nucleophilic due to the delocalization of its lone pair into the carbonyl group.

-

Pyrazole Ring: The pyrazole ring is aromatic and generally stable. It can undergo electrophilic aromatic substitution, although the carboxamide group is deactivating, directing potential substitutions to other positions on the ring. The N-2 nitrogen is basic and can be protonated or alkylated.

Applications in Drug and Agrochemical Development

The 1-methyl-pyrazole-4-carboxamide scaffold is a cornerstone in modern chemical development, primarily due to its proven success as a pharmacophore for inhibiting the enzyme succinate dehydrogenase (SDH) in fungi.[4]

Caption: Role of the pyrazole carboxamide scaffold in enzyme inhibition.

-

SDHI Fungicides: Many blockbuster fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam, are N-substituted derivatives of a pyrazole carboxamide core.[3][18] The pyrazole ring and the amide linker are crucial for positioning the molecule correctly within the SDH enzyme's binding site, disrupting the fungal respiratory chain.[4]

-

Medicinal Chemistry: The pyrazole nucleus is a versatile scaffold for developing a wide range of therapeutic agents. Pyrazole-containing compounds have been investigated for their anticancer, anti-inflammatory, antibacterial, and anthelmintic properties.[1][2][19] The this compound unit provides a rigid and synthetically accessible starting point for generating libraries of novel drug candidates.[5][19]

Safety and Handling

While specific toxicity data for this compound is not extensively published, GHS hazard information for the closely related precursor, 1-methyl-1H-pyrazole-4-carboxylic acid, suggests that it may cause skin and serious eye irritation.[9] A related compound, 5-amino-1-methyl-1H-pyrazole-4-carboxamide, is listed as harmful if swallowed, in contact with skin, or inhaled.[20]

General Handling Precautions:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Disclaimer: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a compound of significant scientific and commercial interest. Its chemical properties are defined by the stable aromatic pyrazole core and the versatile carboxamide functional group. Well-established synthetic routes make it a readily accessible building block for complex molecular design. Its primary importance lies in its role as a foundational scaffold for a multi-billion dollar class of SDHI fungicides and as a promising platform for the discovery of new human therapeutics. A thorough understanding of its synthesis, reactivity, and spectral characteristics is essential for any researcher working in the fields of agrochemistry and drug development.

References

-

MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversion of carboxylic acids to amides under the action of tantalum(V) chloride. Retrieved from [Link]

-

Reddit. (2013). Converting a carboxylic acid to a primary amide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

-

CORE. (n.d.). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(3-isoxazolyl)-1-methyl-1H-pyrazole-4-carboxamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-4-carboxamide - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

- Google Patents. (n.d.). CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

-

LookChem. (n.d.). Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

- Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

-

Stenutz. (n.d.). 1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

ATB. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylicacid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

IJCRGG. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

ACS Publications. (2024). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

-

ACS Publications. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Retrieved from [Link]

-

ACS Publications. (2019). Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. 89280-01-3|this compound|BLD Pharm [bldpharm.com]

- 8. 1-Methyl-1H-pyrazole-4-carboxylicacid | C5H5N2O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 9. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]

- 11. Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem [lookchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. spectrabase.com [spectrabase.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 19. Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 1-methyl-1H-pyrazole-4-carboxamide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-methyl-1H-pyrazole-4-carboxamide, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural characterization of this molecule. The interpretation of this data is crucial for researchers and scientists in verifying the synthesis and purity of this compound.

Molecular Structure and Key Features

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with a methyl group at the N1 position and a carboxamide group at the C4 position. This structure gives rise to a unique spectroscopic fingerprint, which is explored in detail below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that can be unambiguously assigned.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the two pyrazole ring protons, the N-methyl protons, and the amide protons. The chemical shifts are influenced by the electron-withdrawing nature of the carboxamide group and the aromaticity of the pyrazole ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | Singlet | 1H | H5 |

| ~7.6 - 8.0 | Singlet | 1H | H3 |

| ~5.5 - 7.5 | Broad Singlet | 2H | -CONH₂ |

| ~3.9 | Singlet | 3H | N-CH₃ |

-

Rationale for Assignments: The protons on the pyrazole ring (H3 and H5) are expected to appear as sharp singlets in the aromatic region. Due to the anisotropic effect of the adjacent nitrogen atoms and the carboxamide group, H5 is typically shifted further downfield than H3. The N-methyl protons will appear as a singlet in the upfield region. The amide protons are expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and chemical exchange; their chemical shift can be highly dependent on the solvent and concentration. In some pyrazole-carboxamides, the CONH proton signal has been observed between δ = 10.94–10.76 ppm[1].

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Five distinct signals are expected for the five carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C=O (Amide) |

| ~138 - 142 | C5 |

| ~130 - 135 | C3 |

| ~115 - 120 | C4 |

| ~39 | N-CH₃ |

-

Rationale for Assignments: The amide carbonyl carbon is expected to be the most downfield signal. The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. C5 is generally the most downfield of the ring carbons, followed by C3. The carbon bearing the carboxamide group (C4) is expected to be more shielded. The N-methyl carbon will appear at a characteristic upfield chemical shift. For comparison, the related 1-methyl-1H-pyrazole-4-carboxylic acid shows signals for the pyrazole carbons at approximately 141, 133, and 118 ppm. Amide carbonyl groups in similar pyrazole-carboxamides have been observed in the range of δ = 162.78–159.00 ppm[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H and C=O bonds of the amide group, as well as vibrations from the pyrazole ring and the N-methyl group.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Strong, Broad | N-H stretching (amide) |

| ~1680 - 1650 | Strong | C=O stretching (Amide I band) |

| ~1620 - 1580 | Medium | N-H bending (Amide II band) |

| ~1550 - 1450 | Medium | C=C and C=N stretching (pyrazole ring) |

| ~1400 | Medium | C-H bending (N-CH₃) |

-

Rationale for Assignments: The two N-H bonds of the primary amide will give rise to a broad absorption in the high-frequency region. The strong carbonyl stretch (Amide I) is a characteristic feature of amides. The N-H bend (Amide II) is also a prominent feature. The aromatic C=C and C=N stretching vibrations of the pyrazole ring will appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 125 | [M]⁺ (Molecular Ion) |

| 109 | [M - NH₂]⁺ |

| 81 | [M - CONH₂]⁺ |

-

Rationale for Fragmentation: The molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight of the compound (125.13 g/mol ). A common fragmentation pathway for primary amides is the loss of the amino group (NH₂), leading to a fragment at m/z 109. Another likely fragmentation is the loss of the entire carboxamide group (CONH₂), resulting in a fragment corresponding to the 1-methyl-pyrazole cation at m/z 81. The mass spectrum of the related 1-methyl-1H-pyrazole-4-carboxylic acid shows a base peak at m/z 109, corresponding to the loss of a hydroxyl radical, and a molecular ion at m/z 126[2].

Caption: Workflow for the spectroscopic characterization of this compound.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, enabling them to confidently identify and assess the purity of this important heterocyclic compound.

References

- Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives.

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved from [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. Retrieved from [Link]

Sources

- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 1-methyl-1H-pyrazole-4-carboxamide: From Synthesis to Structural Elucidation and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for determining and analyzing the single-crystal X-ray structure of 1-methyl-1H-pyrazole-4-carboxamide. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1][2][3] The carboxamide functional group further enhances its potential for forming specific intermolecular interactions, crucial for molecular recognition in biological systems. Understanding the three-dimensional arrangement of this compound in the solid state is paramount for structure-based drug design, polymorphism screening, and formulation development. This guide details the synthesis and crystallization, the principles and a robust protocol for single-crystal X-ray diffraction, and an in-depth analysis of the anticipated structural features, including intramolecular geometry and intermolecular hydrogen bonding networks.

Introduction: The Significance of Pyrazole Carboxamides in Drug Discovery

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is a key pharmacophore in a wide array of approved drugs and clinical candidates.[2][4] Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4][5] The N-methylation of the pyrazole ring, as in this compound, can enhance metabolic stability and modulate binding affinity. The carboxamide moiety is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor, facilitating strong and directional interactions with biological targets.

The precise knowledge of the three-dimensional structure of a molecule is fundamental in drug discovery.[6] It allows for the rational design of more potent and selective inhibitors, the understanding of structure-activity relationships (SAR), and the prediction of physicochemical properties that influence pharmacokinetics. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the atomic arrangement of small molecules.[6][7]

Synthesis and Crystallization of this compound

A robust and scalable synthesis is the prerequisite for obtaining high-quality single crystals. The synthesis of this compound can be approached through several established routes, often starting from the corresponding carboxylic acid or its ester.

Synthetic Pathway

A common and efficient method involves the amidation of an activated form of 1-methyl-1H-pyrazole-4-carboxylic acid. The carboxylic acid precursor is readily synthesized.[8][9] The subsequent amidation can be achieved by converting the carboxylic acid to an acid chloride, followed by reaction with ammonia or a protected ammonia equivalent.

Caption: Synthetic route for this compound.

Crystallization Protocol

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Step-by-Step Crystallization Protocol:

-

Purification: The crude this compound should be purified to the highest possible degree (>98% by HPLC) to minimize impurities that can inhibit crystal growth. Column chromatography is a standard method for purification.[10]

-

Solvent Screening: A range of solvents with varying polarities should be screened for solubility. Ideal solvents are those in which the compound has moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures.

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to near saturation at room temperature in a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

-

-

Vapor Diffusion:

-

Hanging Drop: Dissolve the compound in a small amount of a relatively volatile solvent. Place this drop on a siliconized coverslip and invert it over a reservoir containing a less volatile solvent in which the compound is poorly soluble.

-

Sitting Drop: Similar to the hanging drop method, but the drop containing the compound is placed on a pedestal within the sealed reservoir.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature or below. The rate of cooling should be controlled to promote the growth of a few large crystals rather than many small ones.

-

Single-Crystal X-ray Diffraction: Data Collection and Structure Solution

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[7][11]

Experimental Workflow

Caption: Workflow for single-crystal X-ray diffraction.

Detailed Protocol

-

Crystal Selection and Mounting:

-

Data Collection:

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.

-

A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.[7]

-

A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.[7]

-

-

Data Reduction and Structure Solution:

-

The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

-

The initial atomic positions are determined using direct methods or Patterson methods.

-

-

Structure Refinement:

-

The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and occupancy.

-

Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

-

Validation: The final structure is validated using metrics such as the R-factor (should be < 5% for a good structure) and by checking for any unusual geometric parameters.[7] The crystallographic data should be deposited in a public database such as the Cambridge Structural Database (CSD) for community access.[12][13]

Analysis of the Crystal Structure of this compound

Based on the known structures of similar pyrazole carboxamides, we can anticipate several key structural features for this compound.

Molecular Geometry

The pyrazole ring is expected to be essentially planar due to its aromatic character. The bond lengths within the ring will be intermediate between single and double bonds, indicative of electron delocalization.[8] The carboxamide group may be slightly twisted with respect to the plane of the pyrazole ring.

Table 1: Anticipated Crystallographic Data

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c ≈ 5-15 Å; β ≈ 90-110° |

| Z (molecules/unit cell) | 2 or 4 |

| R-factor | < 0.05 |

Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by hydrogen bonds involving the carboxamide group. The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor.

-

Amide-Amide Hydrogen Bonding: A common motif for primary amides is the formation of centrosymmetric dimers through N-H···O hydrogen bonds, creating an R²₂(8) ring motif.

-

Other Potential Interactions: In addition to the primary amide-amide interactions, weaker C-H···O and C-H···N interactions may also play a role in stabilizing the crystal lattice. Pi-stacking interactions between pyrazole rings of adjacent molecules are also possible.

Caption: Anticipated dimeric hydrogen bonding in the crystal structure.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, crystallization, and structural elucidation of this compound. The determination of its single-crystal X-ray structure will provide invaluable insights into its solid-state conformation and intermolecular interactions. This knowledge is critical for advancing its development in pharmaceutical and agrochemical applications, enabling a more rational, structure-based approach to the design of new and improved pyrazole-based compounds. The protocols and analyses presented herein serve as a robust framework for researchers in the field.

References

-

Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Springer Nature. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Small Molecule X- Ray Diffraction. ETH Zurich. [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

-

An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research. [Link]

- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide dimethylformamide solvate. Cardiff University. [Link]

-

1h-pyrazole-4-carboxamide, 1-methyl-n-phenyl- (C11H11N3O). PubChemLite. [Link]

-

Synthesis and crystal structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate, C11H12F2N4O2. ResearchGate. [Link]

-

The Largest Curated Crystal Structure Database. CCDC. [Link]

-

5-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem. [Link]

-

Search - Access Structures. CCDC. [Link]

-

N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide. PubChem. [Link]

-

1-methyl-1H-pyrazole-4-carboxylic acid. Stenutz. [Link]

-

1H-Pyrazole-4-carboxamide, 1-methyl-N-phenyl-. PubChem. [Link]

-

1H-Pyrazole-4-carboxamide. PubChem. [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. rigaku.com [rigaku.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]

- 9. 1-methyl-1H-pyrazole-4-carboxylic acid [stenutz.eu]

- 10. sphinxsai.com [sphinxsai.com]

- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 13. Search - Access Structures [ccdc.cam.ac.uk]

A Comprehensive Technical Guide to the Identification and Characterization of 1-methyl-1H-pyrazole-4-carboxamide

Introduction

1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound that belongs to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] This guide provides an in-depth technical overview of the core identification and characterization of this compound, designed for researchers, scientists, and professionals in drug development. We will explore its fundamental properties, analytical identification techniques, and the interpretation of the resulting data.

Core Identification

A crucial first step in the characterization of any chemical compound is to establish its fundamental identifiers. For this compound, these are:

| Identifier | Value |

| CAS Number | 89280-01-3[2][3] |

| Molecular Formula | C₅H₇N₃O[3] |

| Molecular Weight | 125.13 g/mol [3] |

The structural representation of this compound is fundamental to understanding its chemical properties and reactivity.

Caption: Chemical structure of this compound.

Synthetic Overview: A Context for Purity

While numerous synthetic routes to pyrazole carboxamides exist, a common approach involves the amidation of the corresponding carboxylic acid.[4][5] In the case of this compound, this would typically involve the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with an aminating agent. Understanding the synthesis is crucial as it provides insight into potential impurities that may need to be identified and separated during analysis.

Analytical Identification and Characterization

A multi-technique approach is essential for the unambiguous identification and characterization of this compound. The following workflow outlines a typical analytical strategy.

Caption: A typical analytical workflow for the identification and characterization of a synthesized compound.

Chromatographic Analysis: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of non-volatile compounds like this compound.

-

Principle: The compound is passed through a column packed with a stationary phase under high pressure with a liquid mobile phase. Separation is achieved based on the differential partitioning of the analyte and impurities between the two phases.

-

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

-

Instrumentation: Utilize an HPLC system equipped with a C18 reversed-phase column and a UV detector.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective. A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-19 min, 95-5% B; 19-25 min, 5% B.

-

Detection: Monitor the elution at a wavelength where the pyrazole ring exhibits strong absorbance, typically around 254 nm.

-

-

Expected Outcome: A pure sample will show a single major peak in the chromatogram. The retention time is characteristic of the compound under the specific chromatographic conditions.

Mass Spectrometry: Molecular Weight Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of a compound.

-

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Experimental Protocol:

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically in positive ion mode.

-

Analysis: The ionized sample is introduced into a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

-

-

Expected Outcome: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 126.1. High-resolution mass spectrometry (HRMS) can provide a more precise mass, further confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Principle: Atomic nuclei with non-zero spin, such as ¹H and ¹³C, align in a magnetic field. The absorption of radiofrequency energy by these nuclei provides information about their chemical environment.

-

¹H NMR Spectroscopy:

-

Expected Signals:

-

A singlet for the N-methyl protons (~3.9 ppm).

-

Two distinct singlets for the two protons on the pyrazole ring (~7.5-8.5 ppm).

-

A broad singlet for the amide (-NH₂) protons, the chemical shift of which can be variable and concentration-dependent.

-

-

-

¹³C NMR Spectroscopy:

-

Expected Signals:

-

A signal for the N-methyl carbon (~39 ppm).

-

Signals for the carbons of the pyrazole ring.

-

A signal for the amide carbonyl carbon (~160-170 ppm).

-

-

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their bonds.

-

Expected Absorptions:

-

N-H stretching of the primary amide will appear as two bands in the region of 3100-3500 cm⁻¹.

-

C=O stretching of the amide (Amide I band) will be a strong absorption around 1650-1680 cm⁻¹.

-

N-H bending of the amide (Amide II band) will be observed around 1600-1640 cm⁻¹.

-

C-H stretching and bending vibrations from the methyl group and the pyrazole ring.

-

-

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Summary

| Analytical Technique | Expected Result |

| HPLC | A single major peak with a characteristic retention time. |

| Mass Spectrometry | [M+H]⁺ ion at m/z ≈ 126.1. |

| ¹H NMR | Signals corresponding to N-methyl, pyrazole ring, and amide protons. |

| ¹³C NMR | Signals for N-methyl, pyrazole ring carbons, and the amide carbonyl carbon. |

| IR Spectroscopy | Characteristic absorptions for N-H, C=O, and C-H bonds. |

Conclusion

The unambiguous identification of this compound relies on a synergistic application of chromatographic and spectroscopic techniques. By combining data from HPLC, MS, NMR, and IR, researchers can confidently confirm the structure, purity, and identity of this compound, ensuring the reliability of subsequent biological or chemical studies. This guide provides a foundational framework for the analytical characterization of this important pyrazole derivative.

References

-

MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

-

Journal of Organic Chemistry & Process Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

ACS Publications. (2024). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Retrieved from [Link]

Sources

Introduction: The Ubiquity and Potential of the Pyrazole Scaffold

An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Its derivatives are recognized as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets with high affinity. This versatility has led to the development of a multitude of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and more.[2][5][6][7]

The presence of the pyrazole nucleus in numerous clinically successful drugs validates its significance.[8] Notable examples include the anti-inflammatory drug Celecoxib , the anti-obesity agent Rimonabant (later withdrawn), the analgesic Difenamizole , and the broad-spectrum insecticide Fipronil .[1][8] This guide provides a technical exploration of the diverse biological activities of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

The Pyrazole Core: A Chemically Versatile Scaffold

The pyrazole ring's utility in drug design stems from its unique physicochemical properties. The two nitrogen atoms impart polarity and create sites for hydrogen bonding, while the aromatic nature of the ring provides a stable, rigid core.[9] Furthermore, the multiple positions on the ring (N1, C3, C4, C5) can be readily substituted, allowing for extensive chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[10][11] This structural versatility enables the design of derivatives that can interact with a wide array of biological targets, from enzymes to receptors and DNA.[12][13]

Key Biological Activities and Mechanistic Insights

The following sections delve into the most significant biological activities reported for pyrazole derivatives, providing mechanistic details and practical experimental workflows.

Anti-inflammatory and Analgesic Activity

Pyrazole derivatives are perhaps most famous for their anti-inflammatory effects, a legacy that began with early drugs like antipyrine and phenylbutazone.[4] Modern research has culminated in highly selective agents like Celecoxib.

Mechanism of Action: Selective COX-2 Inhibition The primary mechanism for the anti-inflammatory and analgesic action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[14][15][16] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[3][16]

Non-selective NSAIDs inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk of gastrointestinal side effects.[17] Pyrazole derivatives, such as Celecoxib, achieve their improved safety profile through selective inhibition of COX-2.[14][17][18] The diaryl-substituted pyrazole structure of Celecoxib, with its polar sulfonamide side chain, binds to a hydrophilic side pocket present in the active site of COX-2 but not COX-1, accounting for its 10-20 fold selectivity.[17][18]

Quantitative Data: COX Inhibition

| Compound Class | Example | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |

| Diarylpyrazole | Celecoxib | 4.5 - 15 | 0.02 - 0.04 | ~375 | [17][19] |

| Pyrazole-Thiazole Hybrid | N/A | - | 0.03 | - | [19] |

| 3,5-Diarylpyrazole | N/A | - | 0.01 | - | [19] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats This is a classic in vivo model to assess acute anti-inflammatory activity.

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.

-

Grouping: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% carboxymethyl cellulose), Positive control (e.g., Diclofenac or Celecoxib, 10 mg/kg), and Test groups (pyrazole derivatives at various doses).

-

Compound Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).[4]

-

Calculation: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticancer Activity

The pyrazole scaffold is a key component in many anticancer agents, targeting various hallmarks of cancer.[13][20][21] Their mechanisms are diverse, ranging from the inhibition of critical cell cycle enzymes to the disruption of the cytoskeleton.

Mechanisms of Action Pyrazole derivatives exert their anticancer effects through multiple pathways:

-

Tubulin Polymerization Inhibition: Certain derivatives bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][20]

-

Kinase Inhibition: The pyrazole core serves as an excellent scaffold for designing inhibitors of various protein kinases that are often overactive in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[12][13]

-

DNA Intercalation/Binding: Some pyrazole derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription processes, ultimately leading to cell death.[12]

-

Apoptosis Induction: Many anticancer pyrazoles, including Celecoxib, can induce apoptosis through pathways independent of COX-2 inhibition, often involving the activation of caspases (CASP3, CASP9) and inhibition of anti-apoptotic proteins like AKT1.[15]

Quantitative Data: In Vitro Cytotoxicity

| Compound | Cell Line | Activity Metric | Value (μM) | Reference |

| Compound 5b (Pyrazole) | K562 (Leukemia) | GI50 | 0.021 | [20] |

| Compound 5b (Pyrazole) | A549 (Lung) | GI50 | 0.69 | [20] |

| Compound 9 (Tubulin Inhibitor) | B16-F10 (Melanoma) | IC50 | - | [12] |

| Compound 43 (PI3K Inhibitor) | MCF7 (Breast) | IC50 | 0.25 | [12] |

| Compound 59 (DNA Binder) | HepG2 (Liver) | IC50 | 2.0 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (typically in a serial dilution) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth).

Antimicrobial (Antibacterial and Antifungal) Activity

With the rise of antimicrobial resistance, there is a pressing need for novel therapeutic agents.[22] Pyrazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[22][23][24]

Mechanism of Action The antimicrobial mechanisms are varied and can depend on the specific derivative. One key target that has been explored is DNA gyrase , an essential bacterial enzyme that manages DNA supercoiling during replication.[8] Inhibition of this enzyme leads to a breakdown in DNA integrity and bacterial cell death. Other potential mechanisms include disruption of cell membrane integrity and inhibition of essential metabolic pathways.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.

-

Preparation: Prepare a two-fold serial dilution of the test pyrazole compounds in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well to achieve a final concentration of ~5 x 10^5 CFU/mL.

-

Controls: Include a positive control well (microorganism in broth, no compound) and a negative control well (broth only). A standard antibiotic (e.g., Ciprofloxacin, Clotrimazole) should also be tested.[25][26]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Reading: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.[26]

Quantitative Data: Antimicrobial Activity

| Compound | Organism | MIC (μg/mL) | Standard Drug (MIC) | Reference |

| Compound 3 | E. coli | 0.25 | Ciprofloxacin (N/A) | [25] |

| Compound 4 | S. epidermidis | 0.25 | Ciprofloxacin (N/A) | [25] |

| Compound 2 | A. niger | 1.0 | Clotrimazole (N/A) | [25] |

| Compound 21a | S. aureus | 62.5-125 | Chloramphenicol (N/A) | [26] |

| Compound 21a | C. albicans | 2.9-7.8 | Clotrimazole (N/A) | [26] |

Anticonvulsant and Neurological Activity

Pyrazole derivatives have shown significant potential in treating neurological disorders, particularly epilepsy.[27][28] Their activity often stems from their ability to modulate neuronal excitability.

Mechanism of Action While not always fully elucidated, the anticonvulsant effects of pyrazoles are thought to involve interaction with ion channels (e.g., sodium, calcium) or neurotransmitter systems (e.g., GABAergic enhancement). Some derivatives also exhibit monoamine oxidase (MAO) inhibitory activity, which is relevant for treating depression.[4][29] Additionally, some compounds have been shown to reduce oxidative stress and inflammation in the brain, which are contributing factors in epilepsy.[27]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice The MES test is a widely used model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animal Preparation: Use Swiss albino mice (20-25g), grouped similarly to the anti-inflammatory protocol (vehicle, positive control like Phenytoin, test groups).

-

Compound Administration: Administer compounds, typically 30-60 minutes before the test.

-

Induction of Seizure: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Evaluation: A compound is considered to have provided protection if it prevents the tonic hind limb extension. The ED50 (effective dose in 50% of animals) can be calculated.[27][30]

General Workflow for Biological Screening

The discovery pipeline for biologically active pyrazole derivatives follows a logical progression from initial screening to in-depth analysis.

Case Studies: Marketed Pyrazole Drugs

-

Celecoxib (Celebrex): A landmark drug that validated the concept of selective COX-2 inhibition for treating arthritis and pain with a reduced risk of gastrointestinal issues compared to non-selective NSAIDs.[14][17] Its success cemented the importance of the pyrazole scaffold in anti-inflammatory drug design.

-

Rimonabant (Acomplia): Developed as an anti-obesity drug, Rimonabant acts as an inverse agonist of the cannabinoid-1 (CB1) receptor.[31][32] By blocking CB1 receptors in the brain and peripheral tissues, it reduces appetite and improves metabolic parameters.[33][34][35] However, it was withdrawn from the market due to serious psychiatric side effects, including depression and anxiety, highlighting the complexity of targeting central nervous system receptors.[31][32]

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a highly productive and versatile platform in drug discovery and agricultural chemistry.[11][36] Its synthetic tractability and ability to interact with a multitude of biological targets ensure its continued relevance. Future research will likely focus on developing derivatives with even greater selectivity for their targets to minimize off-target effects, exploring novel mechanisms of action, and applying modern synthetic techniques to create more diverse chemical libraries.[5][37][38] The rich history and ongoing success of pyrazole-based compounds provide a strong foundation for the development of the next generation of therapeutics to address a wide range of human diseases.

References

- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information.

- Mandal, A. (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.Net.

- Celecoxib. (n.d.). Wikipedia.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org.

-

Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Lee, H.-Y., Pan, S.-L., Su, M.-C., Liu, Y.-M., Kuo, C.-C., Chang, Y.-T., Wu, J.-S., Nien, C.-Y., Mehndiratta, S., & Chang, C.-M. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(11), 2769. [Link]

- Review on Biological Activities of Pyrazole Derivatives. (2022). Journal of Chemical Health Risks.

-

Geromichalos, G. D., & Geromichalou, E. G. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 24(16), 2959. [Link]

-

Antibacterial and antifungal pyrazoles based on different construction strategies. (2024). European Journal of Medicinal Chemistry, 282, 117013. [Link]

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). CNS & Neurological Disorders - Drug Targets, 20(2), 177–186. [Link]

-

Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025). Journal of Agricultural and Food Chemistry. [Link]

- What is the mechanism of Rimonabant? (2024, July 17). Patsnap Synapse.

-

Sharma, V., Kumar, P., & Pathak, D. (2013). Current status of pyrazole and its biological activities. Bio-Organic & Medicinal Chemistry, 21(23), 7245-7256. [Link]

- Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB.

-

Fong, T. M., & Heymsfield, S. B. (2009). Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. International Journal of Obesity, 33(9), 947–955. [Link]

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate.

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(13), 4253. [Link]

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2018). Oriental Journal of Chemistry, 34(1), 509-515.

- What is Rimonabant used for? (2024, June 14). Patsnap Synapse.

- Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-10.

- What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse.

-

Wilding, J. P. (2006). Rimonabant: endocannabinoid inhibition for the metabolic syndrome. Expert Opinion on Pharmacotherapy, 7(12), 1637–1649. [Link]

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate.

-

Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025). Journal of Agricultural and Food Chemistry. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]

- Franklin, P. V., Chitra, K., & Aruna, S. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1092.

-